2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves a multi-step process. One common method is a multicomponent reaction that includes the use of commercially available urea as an inexpensive and environmentally benign organo-catalyst . The reaction is carried out at room temperature, which makes it energy-efficient and suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications, such as drug development and materials science .
Scientific Research Applications
2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with thiadiazole and quinoline moieties, such as:
- 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione
Uniqueness
What sets 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6,8-dihydro-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F3N6OS2/c1-26(2)10-19-22(20(37)11-26)21(16-6-4-8-33-13-16)18(12-31)23(32)36(19)24-34-35-25(39-24)38-14-15-5-3-7-17(9-15)27(28,29)30/h3-9,13,21H,10-11,14,32H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFOFCCUZFKIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F)N)C#N)C5=CN=CC=C5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F3N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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